molecular formula C13H20ClN3 B2695029 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine CAS No. 55931-64-1

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine

Cat. No. B2695029
CAS RN: 55931-64-1
M. Wt: 253.77
InChI Key: UOJJKDOJCHDJQF-UHFFFAOYSA-N
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Description

“3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the molecular formula C13H20ClN3 . It is a white to off-white solid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.77 . It is a white to off-white solid and is stored at room temperature .

Scientific Research Applications

Anticancer and Antituberculosis Activities

A study by Mallikarjuna, Padmashali, & Sandeep (2014) explored the synthesis of piperazine derivatives with 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine structure and tested them for in vitro anticancer and antituberculosis activities. Some compounds exhibited significant anticancer and antituberculosis activities.

Synthesis of Medicinal Intermediates

Xue Weiliang (2008) reported the synthesis of 1-(3-chlorophenyl)piperazine from diethanolamine and its subsequent reaction to form 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, an important intermediate for the preparation of medicinal 1,4-N,N-substituted piperazines. This highlights the role of such compounds in medicinal chemistry Xue Weiliang, 2008.

Synthesis and Biological Evaluation

Various studies have synthesized and evaluated the biological activities of compounds containing the piperazine structure. For instance, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Kinetic Studies

The kinetic and mechanism studies of reactions involving alicyclic amines and compounds like 3-chlorophenyl 4-nitrophenyl thionocarbonates provide insights into the chemical behavior of such compounds. Castro et al. (2001) conducted a study focusing on these reactions, contributing to our understanding of the interaction between piperazine derivatives and other chemicals (Castro, Leandro, Quesieh, & Santos, 2001).

Antimicrobial Activities

The antimicrobial properties of piperazine derivatives have also been explored. Bektaş et al. (2007) synthesized and screened several 1,2,4-Triazole derivatives containing piperazine for their antimicrobial activities, demonstrating the potential of such compounds in microbial inhibition (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Analysis in Stability Tests of Synthetic Psychoactive Substances

Frączak et al. (2020) employed Raman spectroscopy and gas chromatography to analyze the stability of synthetic psychoactive substances, including piperazine derivatives, under different storage conditions. This research underscores the importance of understanding the stability and degradation of such compounds (Frączak, Kądzioła-Długołęcka, Kijewska, Wilczek, Tkacz-Szczęsna, Makowski, Komorowski, Bachliński, Trynda, & Walkowiak, 2020).

CO2 Capture and Gas Separation

Taniguchi et al. (2020) investigated piperazine-immobilized polymeric membranes for CO2 capture, highlighting the potential of such compounds in environmental applications, particularly in gas separation technologies (Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJJKDOJCHDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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